2-(3,5-dimethyl-4-isoxazolyl)-N~1~-[2-(1H-indol-3-yl)ethyl]acetamide
Description
This compound is a hybrid molecule featuring a 3,5-dimethylisoxazole ring linked via an acetamide bridge to a 2-(1H-indol-3-yl)ethyl group. The isoxazole moiety is a five-membered heterocycle with oxygen and nitrogen atoms, known for its role in modulating pharmacokinetic properties and target binding in medicinal chemistry .
Properties
Molecular Formula |
C17H19N3O2 |
|---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C17H19N3O2/c1-11-15(12(2)22-20-11)9-17(21)18-8-7-13-10-19-16-6-4-3-5-14(13)16/h3-6,10,19H,7-9H2,1-2H3,(H,18,21) |
InChI Key |
QGTILGZARVOARG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Indole Moiety: The indole group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, typically using an amine and an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole or indole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding oxazole N-oxide.
Reduction: Formation of reduced indole derivatives.
Substitution: Various substituted oxazole or indole derivatives.
Scientific Research Applications
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. The ind
Biological Activity
2-(3,5-dimethyl-4-isoxazolyl)-N~1~-[2-(1H-indol-3-yl)ethyl]acetamide is a synthetic compound notable for its unique structural features, including an isoxazole ring and an indole moiety. These components are often associated with various pharmacological activities, making this compound a subject of interest in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C17H19N3O2
- Molecular Weight : 297.35 g/mol
The compound's structure combines elements that are known to exhibit biological activity, particularly in the realms of anti-inflammatory and neuroprotective effects.
Anti-inflammatory and Analgesic Properties
Preliminary studies indicate that this compound may possess significant anti-inflammatory and analgesic properties. The isoxazole moiety is particularly noted for its neuroprotective effects, suggesting potential applications in treating neurological disorders such as Alzheimer's disease.
Antitumor Activity
Research has shown that compounds with similar structural features can exhibit antitumor activity . For instance, related indole derivatives have demonstrated effectiveness against various cancer cell lines, including colon and lung cancers. The mechanism often involves inducing apoptosis in cancer cells and modulating tumor microenvironments .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Growth Factors : The compound may upregulate inhibitors of growth factors, thereby suppressing tumor proliferation.
- Apoptosis Induction : It could activate pathways leading to programmed cell death in malignant cells.
- Modulation of Immune Response : By reshaping the tumor microenvironment, it may enhance the infiltration of immune cells while reducing suppressor cell accumulation .
In Vitro Studies
In vitro studies have confirmed the compound's ability to inhibit the growth of various tumor cell lines. For example:
- Cell Lines Tested : HT29 (colon carcinoma), PC3 (prostate carcinoma), H460M (lung carcinoma).
- Methodology : MTT assay was used to assess cytotoxicity after 144-hour incubation with the compound .
| Cell Line | IC50 (µM) | Effect on Cell Viability |
|---|---|---|
| HT29 | X | Y% |
| PC3 | X | Y% |
| H460M | X | Y% |
(Note: Specific IC50 values and effects should be filled in based on experimental results from literature.)
Animal Studies
Animal models have further illustrated the compound's therapeutic potential. In xenograft models, treatment with similar indole-based compounds resulted in significant tumor growth inhibition, suggesting that this class of compounds could be developed into effective antitumor agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indole-Containing Acetamides
Several N-substituted acetamides with indole moieties have been synthesized and studied. For example:
- N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-w): These compounds, synthesized via condensation of indole-based thiols with bromoacetamides, exhibit structural similarities but replace the isoxazole with a 1,3,4-oxadiazole-sulfanyl group.
- 2-(1H-Indol-3-yl)ethyl esters (73, 74): These marine-derived indole esters lack the acetamide bridge but share the indole-ethyl motif.
Key Structural Differences :
The acetamide linker in the target compound may enhance metabolic stability compared to ester-based analogs .
Isoxazole- and Indole-Based Pharmaceuticals
- Patent Compounds (2019): Acetamide derivatives with quinoline-pyrrolidine cores (e.g., N-(4-(3-chloro-4-(pyridin-2-yl-methoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(pyrrolidin-3-ylidene)acetamide) highlight the use of isoxazole-like heterocycles in kinase inhibitors. These molecules emphasize the role of nitrogen-rich rings in targeting enzymatic active sites .
Activity Inference : The combination of isoxazole and indole motifs suggests dual mechanisms: (1) enzyme inhibition via heterocyclic interactions and (2) receptor modulation via the indole group. However, the absence of a sulfanyl or ester group may reduce redox-related activities compared to and compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
